An In-Depth Technical Guide to Trans-Cyclooctene-Amine Hydrochloride: A Keystone Reagent for Bioorthogonal Chemistry
An In-Depth Technical Guide to Trans-Cyclooctene-Amine Hydrochloride: A Keystone Reagent for Bioorthogonal Chemistry
Introduction: The Need for Speed and Specificity in Bioconjugation
In the intricate landscape of modern biological research and therapeutic development, the ability to selectively and efficiently label and connect biomolecules is paramount. Traditional bioconjugation methods often rely on reactions that can be hampered by the complex, aqueous environment of biological systems, leading to side reactions and a lack of specificity. The advent of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes, has revolutionized this field. At the forefront of this revolution is the strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC), a cornerstone of "click chemistry." This reaction boasts exceptionally fast kinetics and proceeds without the need for cytotoxic catalysts. Central to this powerful ligation is the highly reactive dienophile, trans-cyclooctene (TCO). This guide provides an in-depth exploration of a key TCO derivative, trans-cyclooctene-amine hydrochloride, a versatile building block for researchers, scientists, and drug development professionals.
Chemical Structure and Intrinsic Properties: A Tale of Two Isomers and Ring Strain
Trans-cyclooctene-amine hydrochloride, systematically named (E)-cyclooct-4-en-1-yl (3-aminopropyl)carbamate hydrochloride, is a molecule engineered for bioorthogonal applications. Its structure is characterized by a strained eight-membered ring containing a trans-double bond, a carbamate linker, and a terminal primary amine, which is protonated in its hydrochloride salt form.
The key to its remarkable reactivity lies in the significant ring strain of the trans-cyclooctene moiety. Unlike the more stable cis-isomer, the geometry of the trans-double bond within the eight-membered ring is highly distorted, leading to a high-energy ground state. This stored energy is released during the [4+2] cycloaddition reaction with a 1,2,4,5-tetrazine, providing a large thermodynamic driving force for the reaction.[1][2]
The amine functional group provides a convenient handle for conjugation to a wide array of biomolecules and surfaces. It readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, or carboxylic acids in the presence of coupling agents like EDC, to form stable amide bonds.[3][4] The hydrochloride salt form significantly enhances the compound's solubility in aqueous buffers and improves its handling and storage stability.[5][6]
It is important to note that substituted trans-cyclooctenes can exist as diastereomers (axial and equatorial), which can exhibit different reaction rates with tetrazines. Generally, the axial isomer tends to react faster.[2]
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₃ClN₂O₂ | [7] |
| Molecular Weight | 262.78 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform, and water (as hydrochloride salt) | [6][9] |
| Storage Conditions | -20°C, desiccated, protected from light | [9] |
Synthesis of Trans-Cyclooctene-Amine Hydrochloride: A Multi-Step Approach
While commercially available, understanding the synthesis of trans-cyclooctene-amine hydrochloride provides valuable insight into its chemistry. A common synthetic route starts from the readily available cis-cyclooctenol.
Experimental Protocol: Synthesis
Step 1: Photoisomerization of cis-Cyclooctenol to trans-Cyclooctenol
This step utilizes a photochemical flow setup to convert the stable cis-isomer to the desired trans-isomer.[5][8]
-
Prepare the Photosensitizer Solution: Dissolve a suitable photosensitizer, such as methyl benzoate, in a non-polar solvent like a 1:99 mixture of diethyl ether and hexanes.
-
Set up the Flow Reactor: A quartz reaction flask is connected via a pump to a chromatography column packed with silica gel impregnated with silver nitrate (AgNO₃). The outlet of the column is returned to the flask, creating a closed loop.
-
Initiate Photoisomerization: Add cis-cyclooctenol to the photosensitizer solution in the reaction flask and begin circulating the mixture through the column. Irradiate the quartz flask with a UV lamp (e.g., 254 nm).
-
Selective Trapping of the trans-Isomer: As the cis-isomer is converted to the trans-isomer, the trans-cyclooctenol is selectively complexed by the silver nitrate on the silica gel, effectively trapping it and driving the equilibrium towards the trans-product.[10] The cis-isomer, which has a much weaker interaction with silver ions, is returned to the reaction flask for further photoisomerization.
-
Elution and Isolation: After several hours, stop the reaction. Elute the trapped trans-cyclooctenol from the column by washing with a solution of ammonium hydroxide, which displaces the alkene from the silver complex. Extract the aqueous layer with an organic solvent (e.g., diethyl ether), dry the organic phase, and remove the solvent under reduced pressure to yield trans-cyclooctenol.
Step 2: Formation of the Carbamate Linker and Amine Functionalization
This step involves the reaction of trans-cyclooctenol with a reagent that introduces the aminopropyl carbamate moiety. A common method involves the use of a phosgene equivalent to activate the alcohol, followed by reaction with a protected diamine.
-
Activation of trans-Cyclooctenol: Dissolve trans-cyclooctenol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere. Add a phosgene equivalent, such as triphosgene or p-nitrophenyl chloroformate, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) at 0°C. Allow the reaction to warm to room temperature and stir until the alcohol is fully converted to the activated chloroformate or carbonate.
-
Reaction with a Protected Diamine: To the activated trans-cyclooctenol solution, add a solution of a mono-protected diamine, such as N-Boc-1,3-diaminopropane, and a base. The unprotected amine will react with the activated alcohol to form the carbamate linkage.
-
Deprotection: After the reaction is complete, remove the protecting group (e.g., Boc group with trifluoroacetic acid) to reveal the primary amine.
-
Formation of the Hydrochloride Salt: Dissolve the final product in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent, to precipitate the trans-cyclooctene-amine hydrochloride salt. Filter and dry the solid product.
Application in Bioorthogonal Chemistry: The Power of the "Click" Reaction
The primary application of trans-cyclooctene-amine hydrochloride is in the strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC) reaction with 1,2,4,5-tetrazines.[11] This reaction is exceptionally fast, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹, allowing for efficient labeling at low concentrations.[12]
Experimental Workflow: Protein Labeling and Fluorogenic Detection
This protocol outlines the labeling of a protein with TCO-amine hydrochloride and its subsequent reaction with a tetrazine-functionalized fluorophore.
Caption: Experimental workflow for protein labeling using TCO-amine hydrochloride.
Step 1: Protein Functionalization with TCO-Amine
-
Prepare the Protein Solution: Dissolve the protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. The pH should be between 7.2 and 8.0 for optimal amine reactivity.
-
Prepare the TCO-Amine Solution: Immediately before use, dissolve trans-cyclooctene-amine hydrochloride in the same amine-free buffer.
-
Activate Carboxylic Acids (if necessary): If conjugating to a molecule with a carboxylic acid, pre-activate it with a mixture of EDC and NHS for 15-30 minutes at room temperature. For labeling primary amines on a protein (e.g., lysine residues), this step is not necessary if you are using an NHS-ester derivative of TCO. For direct conjugation of TCO-amine to a protein's carboxyl groups, EDC/NHS chemistry is required.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-amine solution (or the activated TCO-NHS ester) to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted activated esters.
Step 2: Purification of the TCO-Labeled Protein
-
Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted TCO reagent and byproducts using a desalting spin column or size-exclusion chromatography (SEC).[13][14] The choice of SEC column will depend on the size of the protein.[14]
Step 3: Bioorthogonal Ligation with a Tetrazine-Fluorophore
-
Prepare the Reactants: Prepare the purified TCO-labeled protein and the tetrazine-functionalized fluorophore in the desired reaction buffer (e.g., PBS, pH 7.4).
-
Ligation Reaction: Combine the reactants. A slight molar excess (1.1 to 2-fold) of the tetrazine-fluorophore is often used to ensure complete labeling of the TCO-functionalized protein.[15]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast and can be monitored by the disappearance of the characteristic color of the tetrazine.[16]
Step 4: Characterization of the Labeled Protein
-
Confirm Conjugation: Analyze the final product by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein.
-
Determine Labeling Efficiency: Use mass spectrometry to confirm the covalent attachment of the TCO-tetrazine adduct to the protein and to determine the degree of labeling (the number of fluorophores per protein).[17][18]
The Mechanism of Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)
The SPIEDAC reaction between a trans-cyclooctene and a 1,2,4,5-tetrazine is a concerted [4+2] cycloaddition. The high-energy Highest Occupied Molecular Orbital (HOMO) of the strained trans-cyclooctene readily interacts with the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine. This is followed by a rapid retro-Diels-Alder reaction, which releases a molecule of dinitrogen gas, irreversibly forming a stable dihydropyridazine product.
Caption: The SPIEDAC reaction mechanism between TCO and tetrazine.
Conclusion: A Powerful Tool for Advancing Biological Research
Trans-cyclooctene-amine hydrochloride has established itself as an indispensable reagent in the field of bioorthogonal chemistry. Its unique combination of high reactivity, driven by ring strain, and a versatile amine handle for conjugation makes it a powerful tool for a wide range of applications, from fundamental biological research to the development of novel diagnostics and therapeutics. The ability to perform rapid and specific "click" reactions in complex biological environments opens up new avenues for understanding and manipulating biological systems with unprecedented precision. As research in this area continues to advance, we can expect to see even more innovative applications of this remarkable molecule.
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